![molecular formula C15H11ClF3N5O B2411036 1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone CAS No. 339011-74-4](/img/structure/B2411036.png)
1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone” is a heterocyclic compound with a molecular weight of 369.73 . It has a complex structure that includes a triazoloquinoxalinyl moiety and a tetrahydropyridinone moiety .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinoxalinyl moiety and a tetrahydropyridinone moiety . The InChI code for this compound is 1S/C15H11ClF3N5O/c16-8-1-2-10-11(7-8)24-13(21-22-14(24)15(17,18)19)12(20-10)23-5-3-9(25)4-6-23/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.73 . It should be stored at a temperature between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxalin, such as the compound , possess significant antimicrobial and antifungal activities. For instance, Badran et al. (2003) synthesized various derivatives and found that some exhibited potent antibacterial activity, highlighting their potential in fighting bacterial infections (Badran, Abouzid, & Hussein, 2003).
Antidepressant Potential
Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class have been identified as potentially rapid-acting antidepressant agents. Sarges et al. (1990) reported that these compounds reduce immobility in behavioral despair models in rats, suggesting their utility in treating depression (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]quinoline derivatives, closely related to the compound , have been synthesized and tested for anticancer activity. Reddy et al. (2015) found that some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).
Anticonvulsant Properties
In another study, Wagle et al. (2009) synthesized 4-styryltetrazolo[1,5-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline derivatives and found that some compounds exhibited promising anticonvulsant activity. This suggests that derivatives of the compound may have potential in the treatment of epilepsy or other seizure disorders (Wagle, Adhikari, & Kumari, 2009).
Eigenschaften
IUPAC Name |
1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O/c16-8-1-2-10-11(7-8)24-13(21-22-14(24)15(17,18)19)12(20-10)23-5-3-9(25)4-6-23/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZFVOPWNJVHQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
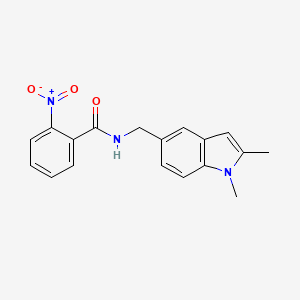
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)
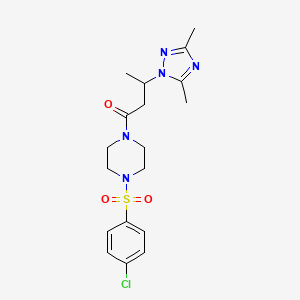
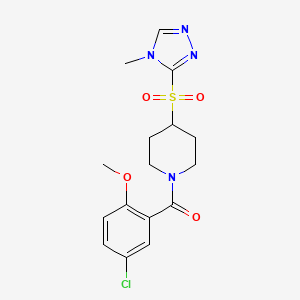

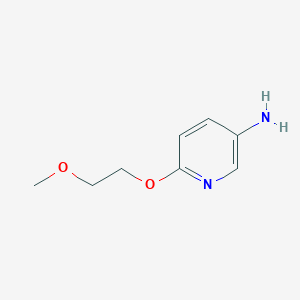
![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
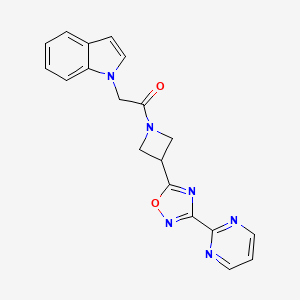
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
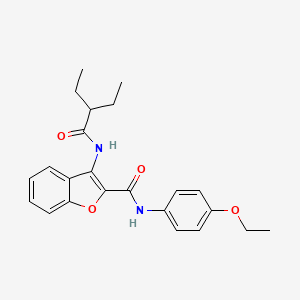
methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)